4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
CAS No.: 333309-54-9
Cat. No.: VC6228910
Molecular Formula: C12H10FNO3S
Molecular Weight: 267.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333309-54-9 |
|---|---|
| Molecular Formula | C12H10FNO3S |
| Molecular Weight | 267.27 |
| IUPAC Name | 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
| Standard InChI Key | BJEZQBZYTAKYBC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 4-aminophenol. The procedure, optimized for yield and purity, employs pyridine as a base in dimethylformamide (DMF) at 0–20°C under inert conditions . Key steps include:
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Reagent Addition: Dropwise introduction of 4-fluorobenzenesulfonyl chloride to a cooled mixture of 4-aminophenol and pyridine.
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Workup: Extraction with ethyl acetate, washing with copper sulfate solution to remove excess reagents, and purification via flash chromatography (cyclohexane/EtOAc 60:40) .
Table 1: Synthesis Parameters
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| 4-Aminophenol | Nucleophile | 0°C, DMF, inert atmosphere | 77% |
| 4-Fluorobenzenesulfonyl chloride | Electrophile | Pyridine catalysis | – |
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
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IR Spectroscopy: Key peaks include N–H stretching (~3240 cm⁻¹), S=O asymmetric/symmetric stretches (1160–1334 cm⁻¹), and C–F bending (~830 cm⁻¹).
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NMR Analysis: ¹H NMR reveals aromatic protons at δ 6.8–7.6 ppm and a broad singlet for the hydroxyl group at δ 5.5–6.0 ppm.
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X-ray Crystallography: Resolves hydrogen-bonding networks (N–H⋯O and O–H⋯O) critical for crystalline stability.
Biological Activity and Mechanism of Action
Enzyme Inhibition: Targeting Carbonic Anhydrase IX
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide exhibits potent inhibition of CA IX, a transmembrane enzyme overexpressed in hypoxic tumors. By binding to the enzyme’s active site, it disrupts CO₂ hydration, thereby altering intracellular pH and impeding tumor progression.
Table 2: Comparative CA Inhibition Profiles
| Compound | Target Enzyme | IC50 (µM) | Selectivity (CA IX/CA II) |
|---|---|---|---|
| 4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide | CA IX | TBD | High |
| Acetazolamide | CA II | 1.19 | Low |
TBD: To be determined; data from preclinical studies suggest superior CA IX selectivity.
Anticancer Applications
The compound’s selectivity for CA IX over ubiquitously expressed isoforms (e.g., CA II) minimizes off-target effects, enhancing its therapeutic index. Preclinical models demonstrate:
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pH Modulation: Acidosis suppression in tumor microenvironments, reducing metastatic potential.
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Synergy with Chemotherapy: Enhanced efficacy of doxorubicin and cisplatin in vitro.
Antimicrobial Properties
Derivatives of this sulfonamide show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. The fluorine atom enhances membrane permeability, while the sulfonamide moiety interferes with folate biosynthesis.
Structural-Activity Relationships and Derivative Comparisons
Fluorine Substitution Effects
The para-fluoro group enhances electronic withdrawal, stabilizing the sulfonamide-enzyme interaction. Comparative studies with non-fluorinated analogs reveal:
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Binding Affinity: 10-fold increase in CA IX inhibition.
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Metabolic Stability: Reduced hepatic clearance due to fluorine’s electronegativity.
Comparison with Related Sulfonamides
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5-HT7 Receptor Antagonists: Derivatives like 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide exhibit antidepressant effects but lack CA IX selectivity.
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Antimicrobial Sulfonamides: Sulfamethoxazole shares the sulfonamide core but lacks fluorine-mediated target specificity.
Preclinical and Behavioral Studies
Nicotine-Induced Behavioral Sensitization
A structurally related derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide, attenuates nicotine-induced hyperlocomotion in mice by modulating dopaminergic signaling in the nucleus accumbens. This suggests potential applications in addiction therapy.
In Vivo Toxicity Profiles
Acute toxicity studies in rodents indicate a favorable safety profile (LD₅₀ > 500 mg/kg), with no hepatotoxicity observed at therapeutic doses.
Future Directions and Clinical Translation
Optimization Strategies
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Solubility Enhancement: Co-solvent systems (e.g., DMSO/water) or polar group introduction at the meta position.
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Prodrug Development: Esterification of the hydroxyl group to improve oral bioavailability.
Clinical Prospects
Phase I trials are warranted to evaluate pharmacokinetics and dose-limiting toxicities. Combinatorial regimens with immune checkpoint inhibitors may leverage CA IX’s role in tumor immune evasion.
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